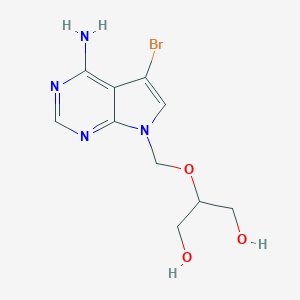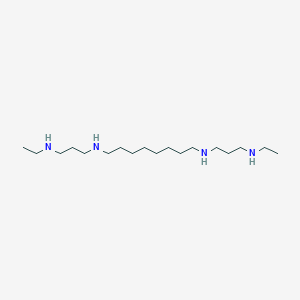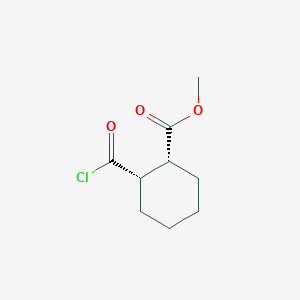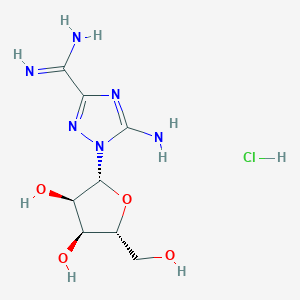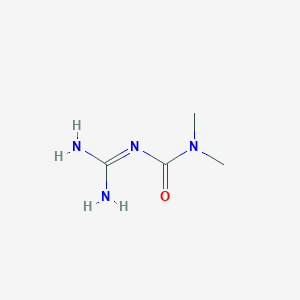
3-(Carbamimidoyl)-1,1-dimethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"3-(Carbamimidoyl)-1,1-dimethylurea" is a chemical compound that has been studied across various scientific disciplines due to its unique chemical structure and properties. This compound is involved in numerous chemical reactions and exhibits a range of properties that make it of interest in materials science, pharmaceuticals, and organic chemistry research.
Synthesis Analysis
The synthesis of compounds related to "3-(Carbamimidoyl)-1,1-dimethylurea" often involves complex organic reactions. For instance, Paz and Sardina (1993) reported an efficient synthesis pathway for related compounds through selective selenenylation-oxidation processes, demonstrating the intricacies involved in creating such molecules with high enantiomeric purity (Paz & Sardina, 1993).
Molecular Structure Analysis
The molecular structure and vibrational spectroscopy of related compounds have been thoroughly analyzed using various methods including FT-IR, NMR, ESI-MS, and X-ray diffraction (XRD). Karrouchi et al. (2020) detailed the molecular structure of a compound similar in nature to "3-(Carbamimidoyl)-1,1-dimethylurea," highlighting the importance of structural analysis in understanding the compound's properties and reactivity (Karrouchi et al., 2020).
Chemical Reactions and Properties
The chemical reactions and properties of "3-(Carbamimidoyl)-1,1-dimethylurea" and its related compounds are diverse. Yarovenko et al. (2002) explored the synthesis and reactivity of 3-carbamoyl-1,2,4-oxadiazoles, providing insights into the types of chemical transformations that similar compounds can undergo and the conditions that favor these reactions (Yarovenko et al., 2002).
Physical Properties Analysis
The physical properties, including the solvation energy and stability in solution, of compounds structurally related to "3-(Carbamimidoyl)-1,1-dimethylurea" have been studied to understand their behavior in different environments. For example, the research by Karrouchi et al. (2020) sheds light on how the physical properties of such compounds can influence their reactivity and potential applications (Karrouchi et al., 2020).
Chemical Properties Analysis
The chemical properties of "3-(Carbamimidoyl)-1,1-dimethylurea" related compounds, such as reactivity, stability, and interactions with other molecules, have been extensively researched. Studies like those conducted by Singh et al. (2013) employ quantum chemical calculations to evaluate the compound's properties and interactions, providing a deep understanding of its chemical nature and potential applications (Singh et al., 2013).
Applications De Recherche Scientifique
Co-Condensation Reactions
Dimethylurea (DMU) has been used to model melamine-urea-formaldehyde (MUF) co-condensation reactions, providing insights into the influence of pH on these reactions through quantitative carbon-13 nuclear magnetic resonance (13C-NMR) analysis. This research highlights the different behaviors of DMU in alkaline versus weak acidic conditions, offering a deeper understanding of the co-condensation process in resin synthesis (Cao, Li, Liang, & Du, 2017).
Synthesis of Cellulose Methyl Carbamate
Dimethylurea has been utilized in the synthesis of cellulose methyl carbamate (CMeC) using a reactive deep eutectic solvent (DES). This method represents a sustainable approach to modifying wood cellulose fibers, enhancing their solubility and potential for a wide range of applications (Sirviö & Heiskanen, 2017).
Novel Organic NLO Crystals
Research has led to the development of new noncentrosymmetric crystals from 1,3-dimethylurea, showcasing potential for efficient frequency conversion and second harmonic generation. This study underscores the importance of structural and physical properties in the design of materials for optical applications (Babu, Chandramohan, Ramasamy, Bhagavannarayana, & Varghese, 2011).
Propriétés
IUPAC Name |
3-(diaminomethylidene)-1,1-dimethylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4O/c1-8(2)4(9)7-3(5)6/h1-2H3,(H4,5,6,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYQMVUUWPSXRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80603139 |
Source


|
| Record name | N'-(Diaminomethylidene)-N,N-dimethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80603139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Carbamimidoyl)-1,1-dimethylurea | |
CAS RN |
118632-64-7 |
Source


|
| Record name | N'-(Diaminomethylidene)-N,N-dimethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80603139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Carbamimidoyl)-1,1-dimethylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

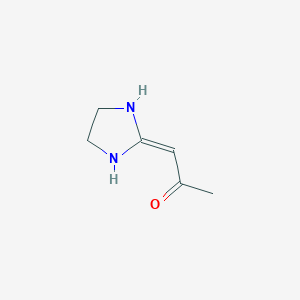

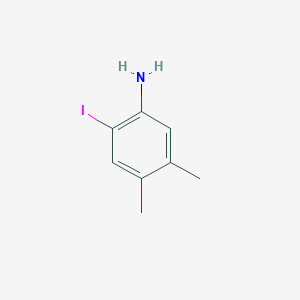
![2-(tert-Butyl)-6-(5-chloro-2H-benzo[d][1,2,3]triazol-2-yl)-4-vinylphenol](/img/structure/B58531.png)
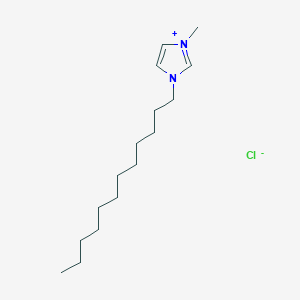
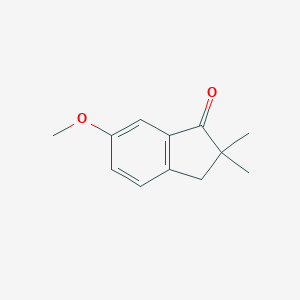

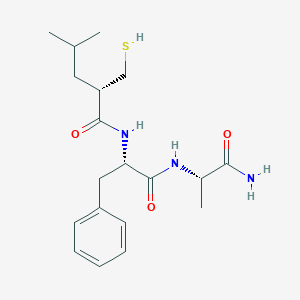
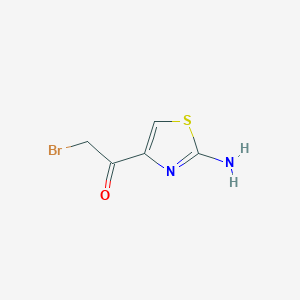
![6,7,8,9-tetrahydro-3H-benzo[e]benzimidazole](/img/structure/B58546.png)
